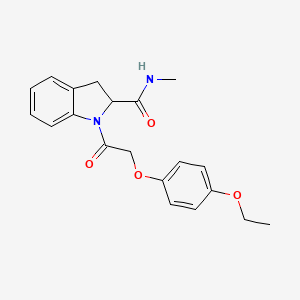
1-(2-(4-éthoxyphénoxy)acétyl)-N-méthylindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes an indoline core, an ethoxyphenoxy group, and a carboxamide functionality
Applications De Recherche Scientifique
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
Target of Action
The primary target of the compound 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is the Na(+)/Ca(2+) exchanger isoform 3 (NCX3) . NCX3 is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca(2+) homeostasis . This compound has been identified as one of the most potent inhibitors of NCX3 .
Mode of Action
The compound interacts with its target, NCX3, by inhibiting its activity . The inhibition of NCX3 activity is achieved through the formation of a sigma bond between the compound and NCX3, which results in a change in the homeostasis of intracellular Ca(2+) .
Biochemical Pathways
The inhibition of NCX3 disrupts the normal functioning of intracellular Ca(2+) homeostasis . This disruption can affect various biochemical pathways that rely on Ca(2+) as a signaling molecule.
Result of Action
The inhibition of NCX3 by this compound can lead to a dysregulation of intracellular Ca(2+) homeostasis . This dysregulation can have various molecular and cellular effects, depending on the specific cell type and physiological or pathological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-ethoxyphenoxy)acetyl chloride.
Indoline Derivative Formation: The next step involves the reaction of the acetyl chloride intermediate with N-methylindoline in the presence of a base like triethylamine to form the desired product, 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(4-methoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide
- 1-(2-(4-ethoxyphenoxy)acetyl)-N-ethylindoline-2-carboxamide
- 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxylic acid
Uniqueness
1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-(4-ethoxyphenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-15-8-10-16(11-9-15)26-13-19(23)22-17-7-5-4-6-14(17)12-18(22)20(24)21-2/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBZLRCLVZYNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)
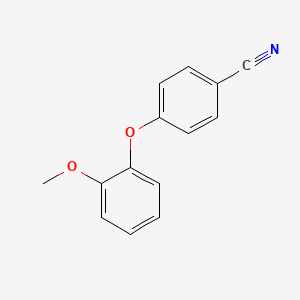
![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)

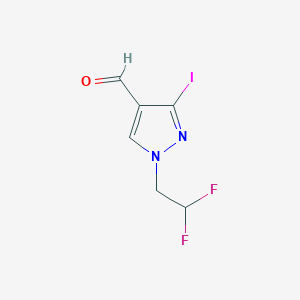
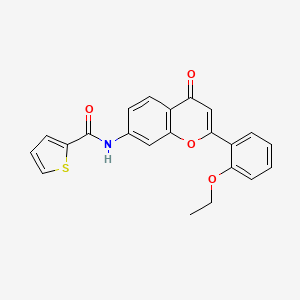

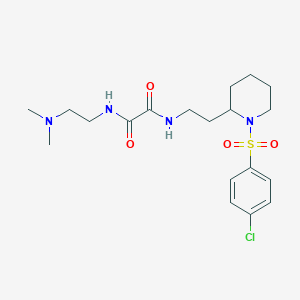
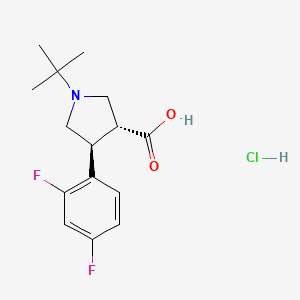
![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
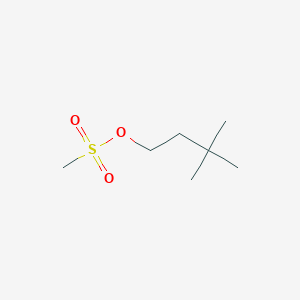
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
